molecular formula C9H4F2O3 B6616378 4,7-difluoro-1-benzofuran-3-carboxylic acid CAS No. 1523352-94-4

4,7-difluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B6616378
CAS No.: 1523352-94-4
M. Wt: 198.12 g/mol
InChI Key: KHLNIBUCCMIYOD-UHFFFAOYSA-N
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Description

4,7-difluoro-1-benzofuran-3-carboxylic acid is a chemical compound with significant importance in scientific research and various industries. It is a heterocyclic compound consisting of a benzofuran ring with two fluorine atoms attached at the 4 and 7 positions and a carboxylic acid group at the 3 position. This compound is known for its role as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-1-benzofuran-3-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production . The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-1-benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,7-difluoro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and fluorinated organic molecules.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly in the field of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,7-difluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1-benzofuran-3-carboxylic acid
  • 7-fluoro-1-benzofuran-3-carboxylic acid
  • 1-benzofuran-3-carboxylic acid

Uniqueness

4,7-difluoro-1-benzofuran-3-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the benzofuran ring, which significantly alters its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination enhances its stability, reactivity, and potential for use in various applications.

Properties

IUPAC Name

4,7-difluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLNIBUCCMIYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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